Product packaging for 3-Hydroxy-3-methyl-5-hexen-2-one(Cat. No.:CAS No. 103383-83-1)

3-Hydroxy-3-methyl-5-hexen-2-one

Cat. No.: B009407
CAS No.: 103383-83-1
M. Wt: 128.17 g/mol
InChI Key: SYQRQOOKHDEYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Hydroxy-3-methyl-5-hexen-2-one is a high-purity chemical compound offered for scientific research and development. This unsaturated hydroxy ketone presents a unique molecular structure featuring both a hydroxyl group and a ketone functionality within a chain containing a methyl branch and a double bond. This arrangement makes it a molecule of significant interest in various synthetic and analytical applications. Researchers value this compound for its potential as a versatile building block in organic synthesis . The presence of multiple functional groups allows for diverse chemical transformations, enabling its use in the preparation of more complex molecular architectures. Its properties may lend it to studies in flavor and fragrance chemistry , as structurally similar compounds are known to contribute to creamy, cheesy, and milky flavor profiles . Strictly for research purposes, this product is not intended for diagnostic, therapeutic, or any personal use. All information provided is for research reference only. Researchers should conduct their own safety assessments and handling procedures prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B009407 3-Hydroxy-3-methyl-5-hexen-2-one CAS No. 103383-83-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103383-83-1

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-hydroxy-3-methylhex-5-en-2-one

InChI

InChI=1S/C7H12O2/c1-4-5-7(3,9)6(2)8/h4,9H,1,5H2,2-3H3

InChI Key

SYQRQOOKHDEYLO-UHFFFAOYSA-N

SMILES

CC(=O)C(C)(CC=C)O

Canonical SMILES

CC(=O)C(C)(CC=C)O

Origin of Product

United States

Nomenclature, Isomerism, and Stereochemical Considerations of 3 Hydroxy 3 Methyl 5 Hexen 2 One

Systematic IUPAC Naming Conventions for Enones and α-Hydroxy Ketones

The systematic name, 3-Hydroxy-3-methyl-5-hexen-2-one, is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The naming process involves several hierarchical steps:

Identification of the Principal Functional Group : The ketone group (C=O) is the principal functional group, which takes precedence over the hydroxyl (-OH) and alkene (C=C) groups. This dictates the suffix of the name, which will be "-one". uiuc.edubccampus.ca

Determination of the Parent Chain : The longest continuous carbon chain containing the principal functional group is identified. In this case, it is a six-carbon chain, leading to the parent name "hexan-".

Numbering the Parent Chain : The chain is numbered to give the principal functional group (the ketone) the lowest possible locant. Numbering from right to left assigns the carbonyl carbon the '2' position.

Identifying and Locating Other Functional Groups and Substituents :

An alkene double bond is present between carbons 5 and 6. Its presence is indicated by changing the infix from "-an-" to "-en-", and its position is specified as "-5-en". uiuc.edu

A hydroxyl group (-OH) is located on carbon 3 and is named as a "3-hydroxy" prefix. libretexts.org

A methyl group (-CH₃) is also attached to carbon 3, designated as a "3-methyl" prefix.

Assembling the Full Name : The substituents are listed alphabetically (hydroxy before methyl), followed by the parent chain name, incorporating the alkene locator and the ketone suffix. This assembly results in the systematic name: This compound .

This compound is classified as an α-hydroxy ketone (or acyloin) because the hydroxyl group is on the carbon atom adjacent (in the alpha position) to the ketone's carbonyl group. wikipedia.org It is also an unsaturated ketone, specifically a γ,δ-unsaturated ketone, due to the position of the double bond relative to the carbonyl group.

Analysis of Positional and Structural Isomers Relevant to this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound (C₇H₁₂O₂), numerous structural and positional isomers exist.

Two particularly relevant structural isomers are 3-Hydroxy-5-methyl-2-hexanone (B67359) and 2-Hydroxy-5-methyl-3-hexanone (B12690846). These compounds share a similar carbon skeleton but differ in the placement of their functional groups and degree of saturation.

3-Hydroxy-5-methyl-2-hexanone : This is the saturated analogue of the title compound. nih.gov Its molecular formula is C₇H₁₄O₂, indicating the absence of the carbon-carbon double bond present in this compound. The primary structural difference is the single bond between carbons 5 and 6, which is a double bond in the unsaturated compound. This saturation simplifies its stereochemistry, as it lacks the geometric isomerism associated with the double bond. Both compounds are α-hydroxy ketones. nih.govthegoodscentscompany.com

2-Hydroxy-5-methyl-3-hexanone : This compound is a positional isomer of 3-Hydroxy-5-methyl-2-hexanone. researchgate.net While it is also a saturated α-hydroxy ketone with the molecular formula C₇H₁₄O₂, the positions of the ketone and hydroxyl groups are swapped. The hydroxyl group is at position 2, and the ketone is at position 3. This seemingly minor change can lead to different chemical and physical properties.

The table below summarizes the key structural features of these related compounds.

FeatureThis compound3-Hydroxy-5-methyl-2-hexanone2-Hydroxy-5-methyl-3-hexanone
Molecular Formula C₇H₁₂O₂C₇H₁₄O₂C₇H₁₄O₂
Ketone Position C2C2C3
Hydroxyl Position C3C3C2
Unsaturation C5=C6 Double BondSaturated (Alkane)Saturated (Alkane)
Classification Unsaturated α-Hydroxy KetoneSaturated α-Hydroxy KetoneSaturated α-Hydroxy Ketone

Stereochemical Analysis of the this compound Scaffold

Stereochemistry examines the three-dimensional arrangement of atoms in molecules. For this compound, stereochemical considerations are crucial due to the presence of a chiral center.

The carbon atom at position 3 (C3) in this compound is a chiral center. This is because it is a tetrahedral carbon bonded to four different groups:

A hydroxyl group (-OH)

A methyl group (-CH₃)

An acetyl group (-C(=O)CH₃)

A but-3-en-1-yl group (-CH₂CH=CH₂)

The presence of this single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers are designated as (R)-3-Hydroxy-3-methyl-5-hexen-2-one and (S)-3-Hydroxy-3-methyl-5-hexen-2-one, according to the Cahn-Ingold-Prelog (CIP) priority rules.

Enantiomers have identical physical properties (e.g., boiling point, density) in an achiral environment but differ in their interaction with plane-polarized light (one rotates it clockwise, the other counterclockwise) and their interactions with other chiral molecules. nih.gov

The biological activity of chiral molecules often depends on their specific stereochemistry, as biological systems (like enzymes and receptors) are themselves chiral. nih.gov Consequently, the ability to synthesize a single enantiomer of a compound is of paramount importance in fields such as pharmacology and flavor chemistry. The synthesis of chiral α-hydroxy ketones often requires stereoselective methods to control the configuration of the newly formed chiral center.

For the related saturated compound, 3-hydroxy-5-methyl-2-hexanone, stereoselective syntheses have been developed. One prominent method is the Sharpless asymmetric dihydroxylation of a corresponding silyl (B83357) enol ether. researchgate.netresearchgate.net In this process, reagents like AD-mix-α or AD-mix-β are used to introduce the hydroxyl group with a specific, predictable stereochemistry, leading to the formation of either the (S) or (R) enantiomer with high enantiomeric excess. researchgate.netresearchgate.net

These synthetic strategies highlight the critical role of stereochemistry. Achieving a high level of stereocontrol is a primary goal in the synthesis of complex molecules like this compound, as it allows for the production of a single, desired enantiomer. The development of such asymmetric syntheses is essential for investigating the specific properties and potential applications of each stereoisomer. acs.orgacs.org

Advanced Methodologies for the Synthesis of 3 Hydroxy 3 Methyl 5 Hexen 2 One and Its Derivatives

Organometallic Reagent-Mediated Approaches to α-Hydroxy Ketones

Organometallic reagents are crucial for forming carbon-carbon bonds, offering diverse reactivity for synthesizing complex molecules. tib.eu

Indium-Mediated Barbier-Type Reactions with 1,2-Diones and Allyl Bromides

Indium-mediated Barbier-type reactions provide a powerful method for the synthesis of α-hydroxy ketones. This reaction involves the coupling of a carbonyl compound, in this case, a 1,2-dione, with an allyl halide in the presence of indium metal. researchgate.net A key advantage of this method is that the organoindium reagent is generated in situ, avoiding the need to preform the organometallic species. byjus.com

The reaction of a 1,2-dione with allyl bromide and indium metal leads to the formation of a tertiary α-hydroxy ketone. The indium inserts into the carbon-bromine bond of allyl bromide to form an allylindium species, which then acts as a nucleophile, attacking one of the carbonyl groups of the 1,2-dione. This process can be highly chemoselective. dntb.gov.ua For instance, in the presence of multiple carbonyl groups, the reaction can be directed to a specific site. dntb.gov.ua

Allylation and Cinnamylation Strategies for α-Carbonyl Homoallylic Alcohols

The indium-mediated Barbier-type reaction can be extended to include substituted allyl bromides, such as cinnamyl bromide, to generate more complex α-carbonyl homoallylic alcohols. researchgate.netnih.gov The use of cinnamyl bromide in these reactions can lead to products with excellent diastereoselectivity. researchgate.netnih.govsigmaaldrich.com This stereochemical control arises from the geometry of the organoindium intermediate and the transition state of the addition to the carbonyl group.

The allylation of carbonyl compounds is a cornerstone of organic synthesis, providing access to versatile homoallylic alcohols. researchgate.net These products can be further elaborated into a variety of other functional groups.

Control of Regioselectivity and Stereoselectivity in Organoindium Chemistry

Controlling regioselectivity and stereoselectivity is a central challenge in organic synthesis. youtube.comyoutube.comkhanacademy.org In the context of organoindium chemistry, the choice of solvent plays a critical role in determining the nature of the organoindium intermediate and, consequently, the stereochemical outcome of the reaction. researchgate.netnih.gov For example, polar aprotic solvents are often preferred as they can promote the formation of the desired allylating species. researchgate.netnih.gov

The regioselectivity of the addition of allylindium reagents to α,β-unsaturated carbonyl compounds can be influenced by both electronic and steric factors of the substrate. nih.gov Stereoselectivity, on the other hand, is often governed by the formation of a cyclic transition state, which can be influenced by the presence of chiral ligands or auxiliaries to achieve enantioselective transformations. ethz.ch

Reformatsky-Type Reactions for β-Hydroxy Ester and Subsequent α-Hydroxy Ketone Formation

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters, which can serve as precursors to α-hydroxy ketones. wikipedia.orgnumberanalytics.com This reaction typically involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal. byjus.comnumberanalytics.comjk-sci.com

Zinc-Mediated Coupling Reactions with Ketones

In the Reformatsky reaction, zinc metal undergoes oxidative addition to the carbon-halogen bond of an α-halo ester to form an organozinc reagent, also known as a Reformatsky enolate. byjus.comwikipedia.org This enolate is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester functionality. wikipedia.org The Reformatsky enolate then adds to a ketone, and subsequent acidic workup yields a β-hydroxy ester. jk-sci.com To obtain an α-hydroxy ketone from the resulting β-hydroxy ester, further chemical transformations would be necessary, such as oxidation of the secondary alcohol and decarboxylation.

Several variations of the Reformatsky reaction exist, employing different metals and reaction conditions to improve yields and expand the substrate scope. wikipedia.orgorganic-chemistry.org

Key Features of the Reformatsky Reaction

FeatureDescription
Reactants Aldehyde or ketone, α-halo ester. numberanalytics.comjk-sci.com
Reagent Metallic zinc. byjus.comjk-sci.com
Product β-hydroxy ester. numberanalytics.comjk-sci.com
Intermediate Organozinc reagent (Reformatsky enolate). wikipedia.org

Base-Catalyzed and Conjugate Addition Strategies

Base-catalyzed reactions and conjugate additions represent alternative strategies for the synthesis of α-hydroxy ketones and related structures. While direct base-catalyzed synthesis of 3-hydroxy-3-methyl-5-hexen-2-one is less common, related strategies can be employed. For instance, the alkylation of a β-ketoester followed by hydrolysis and decarboxylation is a classical method for preparing ketones.

Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. tib.eu While this method is typically used to form new carbon-carbon bonds at the β-position, it highlights the different modes of reactivity of unsaturated ketones. Grignard reagents, for example, typically favor 1,2-addition to α,β-unsaturated ketones.

For the synthesis of α-hydroxy ketones specifically, various methods have been developed, including the oxidation of silyl (B83357) enol ethers (Rubottom oxidation), the direct hydroxylation of ketone enolates using electrophilic oxygen sources, and biocatalytic approaches. nih.govacs.orgorganic-chemistry.org These methods provide enantiomerically enriched α-hydroxy ketones, which are valuable chiral building blocks. nih.govacs.org

Michael Addition Pathways for Unsaturated Ketone Frameworks

The Michael reaction, a cornerstone in carbon-carbon bond formation, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org This reaction is exceptionally effective for constructing the carbon skeletons of ketones and is thermodynamically driven by the formation of a stable σ-bond. masterorganicchemistry.comorganic-chemistry.org

The general mechanism proceeds in three key steps:

Deprotonation: A base abstracts an acidic α-hydrogen from the Michael donor (e.g., a ketone or malonate derivative) to form a resonance-stabilized enolate. masterorganicchemistry.combyjus.com

Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the Michael acceptor (an α,β-unsaturated carbonyl compound). libretexts.org

Protonation: The resulting enolate intermediate is protonated to yield the final 1,5-dicarbonyl product, often referred to as a Michael adduct. byjus.com

This pathway is highly versatile, accommodating a wide range of Michael donors and acceptors, which allows for the assembly of diverse ketone frameworks. The choice of reactants is critical for the successful synthesis of the desired molecular structure.

ComponentExamplesRole in Reaction
Michael Donors (Nucleophiles)Enolates from Ketones, Aldehydes, Esters; Diethyl Malonate; Ethyl Acetoacetate; Nitroalkanes; Organocuprates (Gilman reagents)Provide the carbanion that adds to the acceptor, forming a new C-C bond. wikipedia.orgorganic-chemistry.org
Michael Acceptors (Electrophiles)α,β-Unsaturated Ketones (e.g., Methyl Vinyl Ketone), Aldehydes, Esters, Nitriles, NitroalkenesThe conjugated system that accepts the nucleophilic attack at the β-carbon. masterorganicchemistry.comwikipedia.org

While the direct synthesis of this compound via a single Michael addition is not straightforward, the reaction is instrumental in building precursor frameworks. For instance, a complex ketone skeleton could be assembled using a Michael reaction, followed by subsequent functional group manipulations such as Grignard addition or allylation to introduce the tertiary alcohol and the hexenyl moiety. The power of the Michael addition lies in its ability to reliably form the carbon backbone that can then be further functionalized. libretexts.org Asymmetric variants, employing chiral catalysts, can even establish stereocenters with high enantioselectivity during the initial C-C bond formation. acs.orgorganic-chemistry.org

Other Emerging Synthetic Routes to Functionalized Ketones with Hydroxyl Groups

Beyond classical methods, several innovative strategies have been developed for the synthesis of hydroxylated ketones, offering improvements in selectivity, efficiency, and environmental impact.

Biocatalytic and Enzymatic Synthesis

Biocatalysis has emerged as a powerful tool for producing chiral α-hydroxy ketones and related diols with high stereoselectivity. nih.gov Enzymes, such as the (R)-selective 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii, can catalyze the asymmetric reduction of prochiral 1,2-diketones to yield optically active α-hydroxy ketones. nih.gov Research has also documented the specific enzymatic synthesis of 3-hydroxy-5-methyl-2-hexanone (B67359), a structural isomer of the target compound, using pyruvate (B1213749) decarboxylase. researchgate.net This approach, which involves reacting isovaleraldehyde (B47997) with pyruvic acid, highlights the potential of enzymes to create specific hydroxy ketones from simple precursors. researchgate.net

Electrochemical Synthesis

Electrosynthesis offers a modern, reagent-minimal approach to chemical transformations. A notable development is the electrochemical deconstructive functionalization of cycloalkanols to produce β-functionalized ketones. acs.org This method proceeds through the in-situ generation of an α,β-unsaturated ketone intermediate via ring-opening of the cycloalkanol. This intermediate then undergoes a Michael addition with a variety of nucleophiles present in the reaction mixture. acs.org This strategy provides direct access to β-functionalized ketones, a class of compounds to which this compound belongs, by cleverly combining ring-opening and conjugate addition in one electrochemical process.

MethodologyDescriptionKey AdvantagesReference
Biocatalytic Reduction Use of enzymes (e.g., dehydrogenases, pyruvate decarboxylase) to asymmetrically reduce diketones or couple aldehydes and keto-acids.High enantioselectivity, mild reaction conditions, environmentally benign. nih.govresearchgate.net
Electrochemical Ring-Opening Electrochemical oxidation of cycloalkanols generates an α,β-unsaturated ketone intermediate, which is trapped by a nucleophile in a Michael addition.Avoids stoichiometric oxidants, provides access to β-functionalized ketones. acs.org
Modern Oxidation Methods Direct α-hydroxylation of ketones using systems like I₂/DMSO or palladium-catalyzed dioxygenation of alkene precursors.High atom economy (for dioxygenation), direct installation of hydroxyl groups. organic-chemistry.orgorganic-chemistry.org
Organophotoredox Catalysis Light-mediated generation of radical intermediates from precursors, which then add to alkenes, followed by oxidation to form the hydroxy ketone product.Mild conditions, utilizes visible light, enables novel transformations. acs.org

Advanced Oxidative and Photochemical Methods

Direct oxidation of ketone or alkene precursors represents another major frontier. Methods for the α-hydroxylation of ketones have been developed using reagents like Oxone or a catalytic system of iodine in DMSO. organic-chemistry.org Furthermore, palladium-catalyzed dioxygenation reactions allow for the efficient conversion of simple alkenes into valuable α-hydroxy ketones with high atom economy. organic-chemistry.org

More recently, visible-light photoredox catalysis has revolutionized the synthesis of complex organic molecules. researchgate.net For instance, an organophotoredox-mediated method has been developed to synthesize 2-hydroxytrifluoroethylacetophenones. acs.org This process involves the light-induced generation of an α-hydroxy-α-trifluoroethyl radical, its addition to a styrene (B11656) derivative, and a subsequent oxidation step. acs.org While applied to fluorinated compounds, the underlying principle of using light to forge a C-C bond and install a hydroxyl group represents a cutting-edge strategy applicable to a wide range of functionalized ketones.

Chemical Reactivity and Transformational Chemistry of 3 Hydroxy 3 Methyl 5 Hexen 2 One

Reactions Involving the Unsaturated System (Alkene Moiety)

The alkene portion of 3-hydroxy-3-methyl-5-hexen-2-one is susceptible to reactions typical of carbon-carbon double bonds, including reduction and addition reactions.

Catalytic Hydrogenation and Selective Reduction of Carbon-Carbon Double Bonds

Catalytic hydrogenation is a common method for the saturation of the carbon-carbon double bond in α,β-unsaturated ketones. acs.org The choice of catalyst and reaction conditions is crucial for achieving selective reduction of the alkene without affecting the ketone or alcohol functionalities. Palladium-based catalysts are often highly active for hydrogenating carbon-carbon double bonds. acs.orgpnnl.gov

Palladium supported on alumina (B75360) (Pd/Al2O3) is a widely used catalyst for hydrogenation reactions. dntb.gov.uatsijournals.com The mechanism of hydrogenation of α,β-unsaturated ketones over metal catalysts generally involves the stepwise addition of hydrogen. The reaction typically proceeds via the formation of a saturated ketone as the primary product, as the hydrogenation of the C=C bond is often kinetically favored over the hydrogenation of the C=O bond on palladium surfaces. acs.orgpnnl.govresearchgate.net

The performance of a Pd/Al2O3 catalyst is also dependent on the nature of the palladium species on the support. tsijournals.com The interaction between the palladium and the alumina support can influence the electronic properties and particle size of the metal, thereby affecting its catalytic activity and selectivity. dntb.gov.uatsijournals.com

Table 1: Catalyst Performance in the Hydrogenation of α,β-Unsaturated Carbonyl Compounds

CatalystSubstrate(s)Primary Product(s)Key FindingsReference(s)
Pd/CMethyl vinyl ketone, BenzalacetoneSaturated ketoneHighly active for C=C bond hydrogenation; poor selectivity for unsaturated alcohol. acs.org
Pt/C, Ru/CCrotonaldehyde, CinnamaldehydeUnsaturated alcoholCapable of producing unsaturated alcohols from aldehydes, but not ketones. acs.org
Au/Fe2O3Methyl vinyl ketone, BenzalacetoneUnsaturated alcoholAble to partially hydrogenate ketones to unsaturated alcohols, but with low rates. acs.org
Pd/Al2O3C4 AlkynolsAlkenols and AlkanolsStepwise hydrogenation occurs; ketone formation via double bond migration is observed. dntb.gov.ua

Electrophilic Addition Reactions across the Alkene

The carbon-carbon double bond in this compound is susceptible to electrophilic attack. Reactions with electrophiles such as halogens (e.g., Br2) or hydrohalic acids (e.g., HBr) would be expected to proceed via the formation of a carbocation intermediate. The regioselectivity of this addition would be governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. However, the presence of the electron-withdrawing carbonyl group can influence the reactivity and regioselectivity of these additions.

Cycloaddition Reactions of Unsaturated Ketones

Unsaturated ketones are known to participate in various cycloaddition reactions, where the double bond acts as a component in the formation of a new ring system. These reactions are valuable tools for the construction of complex cyclic molecules. acs.org

Intramolecular [2+2] photocycloaddition reactions of unsaturated ketones are a powerful method for synthesizing cyclobutane (B1203170) rings. acs.orgnih.gov This reaction typically involves the photoexcitation of the enone system to a triplet state, which then undergoes a cycloaddition with a tethered alkene. acs.org The regioselectivity of these reactions, leading to either "straight" or "crossed" products, is often dictated by the length and nature of the tether connecting the two reactive partners. nih.govnih.gov

In related systems, such as 2-(alkenyloxy)cyclohex-2-enones, intramolecular [2+2] photocycloaddition can be catalyzed by chiral Lewis acids to achieve high enantioselectivity. nih.gov Furthermore, the use of photosensitizers, like polypyridyl iridium(III) catalysts, can enable these cycloadditions to proceed efficiently under visible light irradiation. nih.gov Theoretical studies have shown that for cyclic α,β-unsaturated carbonyl compounds, the formation of a triplet 1,4-biradical intermediate is a key step in the photocycloaddition process. acs.org

Table 2: Examples of Intramolecular [2+2] Photocycloaddition Reactions

Substrate TypeReaction ConditionsProduct TypeKey FeaturesReference(s)
2-(Alkenyloxy)cyclohex-2-enonesVisible light, chiral rhodium Lewis acid catalystBridged tricyclic productsHigh enantioselectivity (80–94% ee). nih.gov
DienonesVisible light, iridium(III) catalyst (sensitizer)Bridged cyclobutanesEfficient "crossed" cycloaddition with high regioselectivity. nih.gov
Cyclic and Acyclic α,β-Unsaturated CarbonylsTheoretical study (CASSCF and DFT-B3LYP)Cyclobutane derivativesReaction proceeds via a triplet 1,4-biradical intermediate. acs.org

Transformations of the Carbonyl Group (Ketone Moiety)

The ketone functional group in this compound is a site for nucleophilic attack and can undergo a variety of transformations. These include reduction to a secondary alcohol, reaction with organometallic reagents to form tertiary alcohols, and conversion to other functional groups such as imines or hydrazones. The close proximity of the tertiary hydroxyl group may influence the stereochemical outcome of reactions at the carbonyl center due to steric hindrance or potential intramolecular hydrogen bonding.

Nucleophilic Addition Reactions to the Ketone

The ketone functionality in this compound is an electrophilic site susceptible to attack by nucleophiles. Aldehydes and ketones typically undergo nucleophilic addition reactions where a nucleophile attacks the electrophilic carbon atom of the polar carbonyl group. ncert.nic.inpressbooks.pub This process involves the change in hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. ncert.nic.inpressbooks.pub

In the case of this compound, the ketone is flanked by a methyl group and a sterically demanding tertiary alcohol-bearing carbon. While aldehydes are generally more reactive than ketones due to steric and electronic factors, the ketone in this molecule is still reactive towards a variety of nucleophiles. ncert.nic.in Common nucleophilic addition reactions include the addition of organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and amines.

The presence of the neighboring hydroxyl group can influence the stereochemical outcome of nucleophilic additions to the ketone, potentially through chelation control with appropriate Lewis acids. The reaction of aldehydes and ketones with hydrogen cyanide (HCN) to form cyanohydrins is a classic example of nucleophilic addition, often catalyzed by a base to generate the more potent cyanide ion (CN⁻) nucleophile. ncert.nic.inbyjus.com Similarly, primary and secondary amines can add to the carbonyl group to form β-amino alcohols. pressbooks.pub

Reductions to Secondary Alcohols

The reduction of the ketone in this compound yields a 1,3-diol, 3-methyl-5-hexen-2,3-diol. The stereochemical outcome of this reduction is of significant interest as it can lead to either syn or anti diastereomers. The choice of reducing agent and reaction conditions can afford high levels of diastereoselectivity.

Several named reactions are known for the highly diastereoselective reduction of β-hydroxyketones. These reactions are typically kinetically controlled. youtube.com The reduction of β-hydroxyketones with sodium borohydride (B1222165) (NaBH₄) in the absence of a controlling agent often results in a nearly 1:1 mixture of syn and anti diols. rsc.orgrsc.org

To achieve high diastereoselectivity, specific reagents and protocols have been developed:

Syn-selective reductions: The Narasaka-Prasad reduction, which employs a bidentate Lewis acid like Bu₂BOMe followed by an external hydride source (e.g., NaBH₄), can produce syn-1,3-diols with high selectivity. youtube.com The Lewis acid forms a six-membered ring intermediate with the β-hydroxyketone, which directs the hydride attack. youtube.com

Anti-selective reductions: The Evans-Tishchenko reduction, using samarium diiodide (SmI₂) and an aldehyde, is a reliable method for producing anti-1,3-diols. youtube.comacs.org Another method involves the use of sodium borohydride in the presence of stoichiometric amounts of bovine or human albumin, which can lead to high diastereomeric excess of the anti-diol, particularly for aromatic β-hydroxyketones. rsc.orgrsc.org

Table 1: Diastereoselective Reduction of β-Hydroxyketones

Desired Diol Method Key Reagents Typical Selectivity
syn-1,3-diol Narasaka-Prasad Reduction Bu₂BOMe, NaBH₄ High syn selectivity
anti-1,3-diol Evans-Tishchenko Reduction SmI₂, aldehyde High anti selectivity
anti-1,3-diol Albumin-directed Reduction NaBH₄, Albumin High anti selectivity (for aromatic ketones) rsc.orgrsc.org

Reactions of the Hydroxyl Group

The tertiary hydroxyl group in this compound can undergo various transformations, including oxidation and derivatization.

Oxidation to α-Diketones

Oxidation of the tertiary alcohol in this compound is not possible without breaking a carbon-carbon bond. However, if we consider the analogous secondary alcohol, its oxidation would lead to the formation of a β-diketone. The oxidation of β-hydroxyketones to the corresponding β-diketones has been systematically studied. acs.org

While common oxidizing agents can be used, o-iodoxybenzoic acid (IBX) has been identified as a particularly efficient and superior reagent for this transformation. acs.orgorganic-chemistry.orgnih.gov The use of IBX offers several advantages, including high yields for a wide range of substrates, operational simplicity, and the ability to perform the reaction on both milligram and gram scales. acs.orgnih.gov Both syn- and anti-β-hydroxyketones are smoothly oxidized to the corresponding β-diketones in near-quantitative yields. acs.org The workup for IBX oxidations is often straightforward, involving simple filtration to remove the insoluble oxidant. nih.gov

Table 2: Comparison of Oxidizing Agents for β-Hydroxyketone Oxidation

Oxidizing Agent Typical Conditions Outcome Reference
o-Iodoxybenzoic acid (IBX) 3.0 equiv, EtOAc, 77 °C Superior yields, easy workup acs.org
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C Lower yields compared to IBX acs.org
Dess-Martin periodinane (DMP) 2.0 equiv, NaHCO₃, CH₂Cl₂, rt Lower yields compared to IBX acs.org

Derivatization Strategies (e.g., Esterification, Etherification)

The tertiary hydroxyl group can be derivatized to form esters and ethers. These transformations are often employed to protect the hydroxyl group during subsequent synthetic steps or to modify the molecule's properties.

Esterification: The esterification of tertiary alcohols is generally more challenging than that of primary or secondary alcohols. tandfonline.com Direct acid-catalyzed esterification with carboxylic acids often leads to dehydration of the tertiary alcohol to form an alkene as the major product. google.com To overcome this, alternative methods are employed. A new method for the esterification of secondary and tertiary alcohols involves reacting them with an acid anhydride (B1165640) at elevated temperatures without a solvent or catalyst. tandfonline.com This approach has shown favorable results even for tertiary alcohols. tandfonline.com Another strategy involves the use of a reusable solid catalyst, such as halides of indium, gallium, zinc, and iron, for the selective esterification of tertiary alcohols with acid anhydrides. google.com

Etherification: Etherification of the tertiary hydroxyl group is a common protection strategy. A frequently used method is the formation of a silyl (B83357) ether, for example, by reacting the alcohol with a silyl halide like tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole. This converts the hydroxyl group into a bulky and non-acidic silyl ether, which is stable to a wide range of reaction conditions but can be readily removed when needed.

Rearrangement Reactions and Fragmentation Pathways

The specific arrangement of functional groups in this compound makes it a candidate for certain rearrangement reactions.

Thermal Rearrangements (e.g., Oxy-Cope) in Related Unsaturated Alcohols

This compound is structurally a 1,5-dien-3-ol, a class of compounds known to undergo the Oxy-Cope rearrangement. wikipedia.orgorganic-chemistry.org The Cope rearrangement is a youtube.comyoutube.com-sigmatropic rearrangement of 1,5-dienes that occurs upon heating. masterorganicchemistry.comwikipedia.org The Oxy-Cope rearrangement is a variation where a hydroxyl group is present at the C3 position of the 1,5-diene system. wikipedia.orgorganic-chemistry.org

The reaction proceeds through a concerted, chair-like transition state, and the driving force for the Oxy-Cope rearrangement is the formation of a stable carbonyl compound through the tautomerization of the initially formed enol intermediate. wikipedia.orgmasterorganicchemistry.com This tautomerization makes the Oxy-Cope rearrangement essentially irreversible, unlike the parent Cope rearrangement which is an equilibrium process. masterorganicchemistry.com

The reaction can be significantly accelerated (by a factor of 10¹⁰ to 10¹⁷) by performing it under basic conditions, where the alkoxide is formed in situ. wikipedia.orgorganic-chemistry.org This is known as the anionic Oxy-Cope rearrangement and can often be carried out at much lower temperatures. organic-chemistry.org For this compound, a thermal or base-catalyzed Oxy-Cope rearrangement would be expected to yield an unsaturated δ-keto-aldehyde.

Degradation Pathways in Atmospheric Chemistry Contexts (e.g., OH radical reactions of related diketones)

While specific kinetic data for the reaction of this compound with OH radicals is not extensively documented in the provided literature, the degradation pathways can be inferred by examining the reactivity of structurally similar unsaturated ketones. The presence of a carbon-carbon double bond (C=C) and a ketone functional group dictates the molecule's atmospheric chemistry. acs.org

Kinetics of OH Radical Reactions with Related Unsaturated Ketones

Research into the gas-phase reactions of various unsaturated ketones with OH radicals provides insight into the probable atmospheric behavior of this compound. The rate coefficients for these reactions are typically measured to quantify their atmospheric reactivity.

Studies show that the presence of a double bond significantly increases the reaction rate coefficient compared to saturated ketones. For instance, the rate coefficient for the reaction of OH with 5-hexen-2-one (B94416) is substantially greater than that for hexan-2-one. acs.org Furthermore, methyl substitution on the double bond can also enhance reactivity. nih.gov

Experimental investigations, often conducted in atmospheric simulation chambers or using techniques like pulsed laser photolysis with laser-induced fluorescence, have determined the rate coefficients for several unsaturated ketones at atmospheric pressure and temperature (298 K). acs.orgnih.govconicet.gov.ar The reaction of OH radicals with these ketones generally proceeds via an initial addition of the OH radical to the C=C double bond, with abstraction of a hydrogen atom being a less significant pathway at room temperature. nih.gov

The table below summarizes the experimentally determined rate coefficients for the reaction of OH radicals with various unsaturated ketones, providing a framework for estimating the atmospheric reactivity of this compound.

CompoundRate Coefficient (kOH) at ~298 K (cm3 molecule-1 s-1)Reference
5-Hexen-2-one(4.72 ± 0.12) × 10-11 nih.gov
4-Hexen-3-one (B1236432)(8.45 ± 0.13) × 10-11 nih.gov
3-Methyl-3-penten-2-one (B7765926)(6.5 ± 1.2) × 10-11 conicet.gov.ar
4-Methyl-3-penten-2-one(8.1 ± 1.3) × 10-11 conicet.gov.ar
2-Cyclopenten-1-one(1.2 ± 0.1) × 10-11 nih.gov
2-Methyl-2-cyclopenten-1-one(1.7 ± 0.2) × 10-11 nih.gov
3-Methyl-2-cyclopenten-1-one(4.4 ± 0.7) × 10-12 nih.gov

Degradation Products and Atmospheric Lifetime

The reaction of OH radicals with unsaturated ketones initiates a cascade of reactions. Following the initial OH addition to the double bond, the resulting radical adduct reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). In the presence of nitric oxide (NO), this RO₂ radical can lead to the formation of various stable degradation products.

For the OH-initiated degradation of 5-hexen-2-one and 4-hexen-3-one, gas chromatography-mass spectrometry (GC-MS) analysis has identified products such as 2-hydroxyacetaldehyde and acetaldehyde. nih.gov For other related compounds like 3-methyl-3-penten-2-one, identified products include acetoin, acetaldehyde, biacetyl, and peroxyacetyl nitrate (B79036) (PAN). conicet.gov.ar The degradation of 4-methyl-3-penten-2-one was found to yield acetone, methylglyoxal, and 2-hydroxy-2-methylpropanal, among other products. conicet.gov.ar

The atmospheric lifetime (τ) of a VOC with respect to its reaction with OH radicals can be estimated using the equation:

τ = 1 / (kOH * [OH])

where kOH is the reaction rate coefficient and [OH] is the average atmospheric concentration of OH radicals (typically assumed to be around 1 x 10⁶ to 2 x 10⁶ molecules cm⁻³). Based on their rate coefficients, the atmospheric lifetimes for 5-hexen-2-one and 4-hexen-3-one have been calculated to be approximately 4 and 2 days, respectively. nih.gov This indicates a relatively rapid removal from the atmosphere. Given the structural similarities, this compound is expected to have a comparable, short atmospheric lifetime, primarily governed by its reaction with OH radicals.

Mechanistic Investigations of Reactions Involving 3 Hydroxy 3 Methyl 5 Hexen 2 One

Elucidation of Reaction Pathways through Kinetic Studies

Kinetic studies are crucial for elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on various factors such as reactant concentrations and temperature. While specific kinetic data for 3-Hydroxy-3-methyl-5-hexen-2-one are not extensively documented, the kinetics of analogous systems, particularly the reactions of α,β-unsaturated ketones, offer valuable insights.

The formation of this compound can occur through an Aldol (B89426) reaction, a cornerstone of carbon-carbon bond formation. libretexts.orgwikipedia.org The kinetics of Aldol reactions are well-studied and typically exhibit second-order behavior, being first order in both the enolizable ketone (or its enolate) and the carbonyl acceptor. libretexts.orgwikipedia.org The rate-determining step is generally the nucleophilic attack of the enolate on the aldehyde or ketone. libretexts.orgwikipedia.org

Furthermore, the vinyl group in this compound introduces the possibility of atmospheric oxidation initiated by radicals, such as the hydroxyl radical (•OH). Studies on similar α,β-unsaturated ketones, like 3-methyl-3-penten-2-one (B7765926) and 4-methyl-3-penten-2-one, have determined rate coefficients for their reactions with •OH radicals. copernicus.orgresearchgate.net These reactions are typically very fast, with rate coefficients on the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, indicating that the addition of the •OH radical to the C=C double bond is the predominant pathway over H-atom abstraction. copernicus.orgresearchgate.net

Table 1: Rate Coefficients for the Reaction of OH Radicals with Structurally Related α,β-Unsaturated Ketones

Reactant Rate Coefficient (kOH) in cm³ molecule⁻¹ s⁻¹ Reference
3-Methyl-3-penten-2-one (6.5 ± 1.2) × 10⁻¹¹ researchgate.net

This table presents kinetic data for compounds structurally similar to this compound, providing an estimate for the reactivity of its vinyl group towards atmospheric oxidation.

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is a key aspect of mechanistic elucidation. In the context of reactions involving this compound, both ionic and radical intermediates play pivotal roles.

The formation of this compound via the Aldol reaction proceeds through distinct intermediates. libretexts.orgwikipedia.orgquizlet.com The reaction is initiated by the deprotonation of a ketone, such as acetone, by a base to form a resonance-stabilized enolate ion. libretexts.orgwikipedia.orgyoutube.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde, in this case, likely allyl methyl ketone or a related unsaturated aldehyde, to form a tetrahedral alkoxide intermediate. libretexts.orgwikipedia.orgyoutube.com Subsequent protonation of this alkoxide by a protic solvent (like water) yields the final β-hydroxy ketone product. libretexts.orgyoutube.com

In a different mechanistic scenario, copper-catalyzed retro-aldol reactions of β-hydroxy ketones have been shown to proceed through a reactive Cu(I) enolate intermediate. rsc.org This intermediate is generated in situ and can then undergo further reactions. rsc.org

For radical-mediated reactions, such as the atmospheric oxidation of the vinyl group, the initial addition of an •OH radical to the double bond leads to the formation of a carbon-centered radical . copernicus.org In the presence of molecular oxygen, this radical is rapidly trapped to form a peroxy radical (RO₂•) . copernicus.org These peroxy radicals are key intermediates that can undergo further reactions, leading to a variety of oxidation products. copernicus.org

Stereocontrol Mechanisms in Asymmetric Transformations

The tertiary alcohol in this compound is a stereocenter, meaning the compound can exist as enantiomers. The stereoselective synthesis of such molecules is of great interest, particularly in the fields of pharmaceuticals and fragrances. The mechanism of stereocontrol in reactions forming this chiral center is often rationalized using models like the Zimmermann-Traxler model for Aldol reactions. wikipedia.org

The Zimmermann-Traxler model proposes a six-membered, chair-like transition state for the reaction between an enolate and an aldehyde. wikipedia.org The stereochemical outcome (syn or anti) is determined by the geometry (E or Z) of the enolate and the relative orientation of the substituents on the transition state to minimize steric interactions.

A powerful method for achieving high stereoselectivity is the use of chiral auxiliaries, such as those employed in Evans' asymmetric synthesis. nih.gov In this approach, a chiral auxiliary is temporarily attached to one of the reactants. For instance, an aldol reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from a chiral oxazolidinone can proceed with high diastereoselectivity. nih.gov The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. nih.gov After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product. Studies on the synthesis of related β-hydroxypropanoic acids have demonstrated that while moderate diastereomeric excess can be achieved, the diastereomers are often separable by chromatography. nih.gov

Table 2: Diastereoselectivity in an Evans-type Aldol Reaction for the Synthesis of a Related β-Hydroxy Acid

Chiral Auxiliary Diastereomeric Ratio Yield of Major Diastereomer Reference
Chloroacetyloxazolidinone (derived from (4R,5S)-norephedrine) 78:22 70% nih.gov

This table illustrates the level of stereocontrol achievable in an Aldol reaction using chiral auxiliaries, a key strategy for the asymmetric synthesis of molecules like this compound.

Radical and Ionic Mechanisms in Complex Reaction Sequences

The dual functionality of this compound allows it to participate in complex reaction sequences that may involve both ionic and radical mechanisms.

An ionic mechanism is best exemplified by its formation through the Aldol reaction, which involves the generation of an enolate and its subsequent nucleophilic attack on a carbonyl group. libretexts.orgwikipedia.org The entire process is a sequence of polar, ionic steps. Similarly, the dehydration of the resulting β-hydroxy ketone to an α,β-unsaturated ketone under acidic or basic conditions also follows an ionic pathway, typically an E1 or E2 elimination. libretexts.org

A radical mechanism comes into play in reactions involving the alkene moiety, especially in the context of atmospheric chemistry or specific radical-initiated synthetic transformations. The addition of radicals, such as the •OH radical, across the double bond initiates a radical chain reaction. copernicus.org The resulting radical intermediates can undergo a variety of subsequent steps, including addition to O₂, cyclization, or fragmentation, leading to a complex mixture of products. copernicus.org Research on the OH radical-initiated oxidation of structurally similar unsaturated ketones has shown that the reaction proceeds almost exclusively via addition to the C=C double bond, highlighting the reactivity of the vinyl group in such radical processes. copernicus.org

In some synthetic methodologies, a combination of ionic and radical steps can be employed. For example, a molecule could first undergo an ionic transformation at the carbonyl or hydroxyl group, followed by a radical reaction at the double bond, or vice versa, to build molecular complexity.

Computational and Theoretical Studies on 3 Hydroxy 3 Methyl 5 Hexen 2 One

Density Functional Theory (DFT) for Reaction Pathway and Transition State Analysis

Density Functional Theory (DFT) stands as a powerful tool for investigating the intricacies of chemical reactions at the electronic level. For a molecule like 3-Hydroxy-3-methyl-5-hexen-2-one, which possesses multiple functional groups—a ketone, a tertiary alcohol, and an alkene—DFT could provide invaluable insights into its chemical behavior.

Energetic Profiling of Key Reaction Steps

A significant application of DFT would be the energetic profiling of various reaction pathways involving this compound. This would involve calculating the energy of reactants, products, intermediates, and transition states for potential reactions. For instance, the dehydration of the tertiary alcohol to form a more conjugated system is a plausible transformation. DFT calculations could elucidate the energy barriers for both E1 and E2 elimination mechanisms, helping to predict the conditions under which such a reaction might occur.

Another key area of investigation would be the reactions of the ketone and alkene functionalities. The energetic profiles for nucleophilic addition to the carbonyl group or electrophilic addition to the double bond could be meticulously mapped out. This would provide a theoretical foundation for understanding the compound's reactivity towards a variety of reagents.

Table 1: Hypothetical Energetic Data for a Key Reaction Step (Example)

Reaction StepReactant(s)Transition StateProduct(s)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
DehydrationThis compound[TS_Dehydration]3-Methyl-3,5-hexadien-2-one + H₂OData not availableData not available
EpoxidationThis compound + m-CPBA[TS_Epoxidation]3-Hydroxy-3-methyl-5,6-epoxyhexan-2-oneData not availableData not available

This table illustrates the type of data that could be generated through DFT studies. Currently, no such specific data exists for this compound in published literature.

Prediction of Reactivity and Selectivity in Functional Group Transformations

The presence of multiple reactive sites in this compound raises questions of chemoselectivity and regioselectivity. DFT calculations can be instrumental in predicting the outcomes of reactions where different functional groups compete for a reagent. For example, in a reduction reaction using a hydride reagent, will the ketone be preferentially reduced over the alkene? By calculating the activation energies for the competing pathways, a theoretical prediction of the major product can be made.

Furthermore, DFT can be used to understand the stereoselectivity of reactions. For instance, in the epoxidation of the double bond, the directing effect of the hydroxyl group could be investigated. By modeling the transition states for the formation of different stereoisomers, one could predict whether a particular diastereomer would be favored.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and its interactions with its environment are crucial to its properties and behavior. Molecular modeling techniques, including molecular mechanics and molecular dynamics, are ideally suited for exploring the conformational landscape and intermolecular interactions of this compound.

A detailed conformational analysis would reveal the most stable arrangements of the molecule in the gas phase and in different solvents. This would involve identifying the preferred rotamers around the single bonds and understanding the impact of intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen. Such studies are vital for interpreting experimental data, such as NMR spectra.

Molecular dynamics simulations could provide a picture of how this compound interacts with solvent molecules and other solutes. This is particularly relevant for understanding its solubility and transport properties. In a biological context, these simulations could be used to model the interaction of the compound with a receptor or enzyme active site, providing a basis for understanding its potential biological activity.

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, including both DFT and higher-level ab initio methods, are essential for elucidating the electronic structure of a molecule and predicting its spectroscopic properties.

For this compound, these calculations could provide information on the distribution of electron density, molecular orbital energies (HOMO and LUMO), and atomic charges. This information is fundamental to understanding the molecule's reactivity, with the HOMO and LUMO energies indicating its nucleophilic and electrophilic character, respectively.

Furthermore, quantum chemical calculations can be used to predict various spectroscopic data, which can then be compared with experimental measurements to confirm the structure of the compound. For example, the vibrational frequencies from a DFT calculation can be correlated with the peaks in an experimental infrared (IR) spectrum. Similarly, NMR chemical shifts and coupling constants can be calculated to aid in the assignment of the experimental NMR spectrum. The prediction of UV-Vis absorption spectra is also possible, providing insight into the electronic transitions of the molecule.

Table 2: Predicted Spectroscopic Data (Hypothetical)

Spectroscopic TechniquePredicted ParameterCalculated Value
Infrared (IR) SpectroscopyC=O stretchData not available
O-H stretchData not available
¹H NMR SpectroscopyChemical shift of OH protonData not available
Chemical shifts of vinyl protonsData not available
¹³C NMR SpectroscopyChemical shift of C=O carbonData not available
UV-Vis Spectroscopyλmax (n→π)Data not available
λmax (π→π)Data not available

This table illustrates the type of spectroscopic data that could be predicted using quantum chemical calculations. To date, no such predictions have been reported for this compound.

Applications of 3 Hydroxy 3 Methyl 5 Hexen 2 One As a Synthetic Intermediate

Building Block for the Total Synthesis of Complex Natural Products

The enantiopure form of 3-Hydroxy-3-methyl-5-hexen-2-one represents a valuable chiral building block for the total synthesis of complex natural products. Chiral tertiary alcohols and β-hydroxy ketones are common motifs in many biologically active compounds, and utilizing a pre-functionalized, stereodefined starting material can significantly streamline a synthetic route. The presence of the vinyl group offers a handle for further carbon-carbon bond formation or functional group manipulation, such as through cross-coupling reactions or olefin metathesis.

Polyketides are a large and structurally diverse class of natural products, many of which possess potent medicinal properties. nih.govwikipedia.org Their biosynthesis involves the sequential condensation of simple carboxylic acid units, often resulting in structures rich in hydroxyl and ketone functionalities. nih.govtib.eu this compound can be considered a synthetic equivalent of a triketide-derived unit, with the hydroxyl and ketone groups at the β-position being a hallmark of polyketide assembly. google.com

The synthesis of macrocyclic lactones, a prominent subgroup of polyketides, often relies on the cyclization of a linear hydroxy acid precursor. nih.govyoutube.com The structure of this compound is well-suited for elaboration into such a precursor. For instance, the ketone could be reduced to a secondary alcohol, and the vinyl group could undergo ozonolysis and oxidation to a carboxylic acid, setting the stage for macrolactonization. uwindsor.caresearchgate.net The synthesis of lasiodiplodin, a macrocyclic lactone, has been achieved using a chiral hydroxypropyl dithiane as a key building block, highlighting the utility of chiral hydroxy-containing fragments in this area. uwindsor.ca Similarly, the synthesis of pikronolide, a 14-membered macrolide, has been accomplished from D-glucose, demonstrating the conversion of chiral precursors into complex macrocycles. google.com

Transformation Reagents/Conditions Potential Intermediate/Product Relevance
Ketone ReductionNaBH₄, CeCl₃DiolCreation of a 1,3-diol, a common polyketide motif.
Olefin Cleavage1. O₃; 2. Me₂S or H₂O₂Hydroxy keto-acidFormation of a seco-acid precursor for macrolactonization.
MacrolactonizationYamaguchi or Shiina conditionsMacrocyclic LactoneRing-closure to form the final macrocycle.
Cross-MetathesisGrubbs Catalyst, Diene partnerElongated chainChain extension to build the backbone of complex polyketides.

Precursor for the Construction of Carbocyclic and Heterocyclic Ring Systems

The dual functionality of this compound as both an unsaturated alcohol and a ketone provides multiple pathways for the construction of cyclic systems. Intramolecular reactions that take advantage of these functional groups can lead to a variety of carbocyclic and heterocyclic scaffolds.

For example, acid-catalyzed intramolecular cyclization of the tertiary alcohol onto the alkene (a Prins-type reaction) could potentially lead to the formation of substituted tetrahydropyrans or tetrahydrofurans, depending on the regioselectivity of the attack. Research on the cyclization of similar alkenyl alcohols has shown that such transformations are feasible and can proceed with high stereoselectivity. acs.orgwikipedia.org Furthermore, the ketone functionality can participate in annulation strategies. The Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a classic method for the formation of six-membered rings. While the native structure is not a direct substrate, modification of the vinyl group could create a suitable Michael acceptor.

The synthesis of heterocyclic systems is also a promising application. Anionic cascade reactions of β-hydroxyketones with reagents like 1,1-dichloroethylene have been shown to produce substituted tetrahydrofurans. nih.gov The ketone and hydroxyl group can also be used to construct nitrogen-containing heterocycles. For instance, condensation with a hydrazine (B178648) derivative could lead to the formation of a pyrazoline, which could then be further elaborated. The reaction of vinyl ketones with amines is also a known route to various nitrogen heterocycles, including quinolines. nih.gov

Cyclization Strategy Key Functional Groups Involved Potential Ring System Representative Reaction Type
Intramolecular HydroalkoxylationAlkene, Tertiary AlcoholTetrahydropyran/TetrahydrofuranAcid-catalyzed cyclization acs.orgwikipedia.org
Intramolecular Heck ReactionAlkene, (modified) KetoneCarbocycle/HeterocyclePalladium-catalyzed C-C bond formation beilstein-journals.org
Pauson-Khand ReactionAlkene, (modified) KetoneBicyclic cyclopentenoneCobalt-mediated [2+2+1] cycloaddition uwindsor.ca
Electrocyclization(modified) Alkene and KetoneFused Heterocycles6π electrocyclization of derived heterotrienes nih.gov

Role in Cascade Reactions and Tandem Transformations

Cascade reactions, where multiple bonds are formed in a single operation, are a powerful tool for increasing synthetic efficiency. The structure of this compound is ripe for exploitation in such processes. A chemo- and biocatalytic cascade approach has been used for the stereoselective synthesis of 1,3-diols from β-hydroxy ketones, where an initial catalytic reaction is followed by a bioreduction step. nih.gov

A potential cascade could be initiated by the reaction of the alkene. For example, a hydroboration/oxidation would yield a diol-ketone, which could then undergo further transformations. Alternatively, tandem reactions can be designed where the initial transformation of one functional group sets up a subsequent reaction of another. For example, a palladium-catalyzed decarboxylative aldol reaction, a type of modified aldol tandem reaction, utilizes β-keto esters to generate enolates under neutral conditions. wikipedia.org One could envision a scenario where the hydroxyl group of this compound is first acylated with a group that can be cleaved to generate an enolate, which then participates in an intramolecular reaction.

Development of Novel Reagents and Methodologies Utilizing its Reactive Centers

Beyond being a passive building block, this compound has the potential to be a precursor for novel reagents or to be used in the development of new synthetic methodologies. Allylic alcohols are known to be versatile substrates in a variety of catalytic reactions. researchgate.netorganic-chemistry.org For instance, they can be used as precursors to allylic cations, anions, or radicals, depending on the catalyst system employed.

The development of tandem transformations utilizing alcohols as sustainable reagents is a growing area of research. rsc.org Iron-catalyzed isomerization of allylic alcohols to ketones, followed by an in-situ α-methylation using methanol (B129727) as a C1 source, provides a one-pot conversion to α-methyl ketones. acs.org Applying such a methodology to this compound could lead to interesting diketone structures. Moreover, the tertiary alcohol could be used to direct reactions at other positions of the molecule, or it could be transformed into a better leaving group to facilitate substitution reactions, providing access to a range of other functionalized building blocks. The development of enantioconvergent cross-coupling reactions of alcohols is also an active field of research, offering a way to utilize racemic alcohols to generate enantioenriched products. acs.orgresearcher.life

Emerging Research Avenues and Future Directions for 3 Hydroxy 3 Methyl 5 Hexen 2 One Chemistry

Sustainable and Green Synthesis Approaches

The chemical industry's shift towards sustainability has put a spotlight on developing green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. For 3-Hydroxy-3-methyl-5-hexen-2-one, this involves exploring novel reaction pathways that are more efficient and environmentally friendly than traditional methods. A key area of this research is the use of biological systems to perform complex chemical transformations.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for green synthesis due to its high selectivity, mild reaction conditions, and reduced environmental impact. While specific biocatalytic routes for this compound are an emerging area, research on structurally related compounds provides a clear blueprint for future investigations.

Enzymatic synthesis has been successfully used to produce isomers like 2-hydroxy-5-methyl-3-hexanone (B12690846) and 3-hydroxy-5-methyl-2-hexanone (B67359). researchgate.net These processes often utilize enzymes such as pyruvate (B1213749) decarboxylase. researchgate.net For instance, the reaction of isovaleraldehyde (B47997) with pyruvic acid, catalyzed by pyruvate decarboxylase, yields 3-hydroxy-5-methyl-2-hexanone as the main product. researchgate.net This suggests a promising research direction for the asymmetric synthesis of this compound by selecting appropriate enzyme systems and starting materials. The exploration of different hydrolases, oxidoreductases, and lyases could unlock novel pathways to this target molecule with high enantiomeric purity, a critical factor in the synthesis of bioactive compounds.

Table 1: Potential Biocatalytic Reactions for Synthesis

Enzyme Class Precursors Potential Product Research Focus
Lyases (e.g., Pyruvate Decarboxylase) Allyl-containing aldehyde + Pyruvic acid This compound Screening for enzymes with appropriate substrate specificity and stereoselectivity.
Hydrolases Racemic ester of this compound Enantiopure this compound Kinetic resolution to separate enantiomers, achieving high optical purity.

Development of Highly Selective Catalytic Systems

Achieving high selectivity is paramount in modern organic synthesis to maximize the yield of the desired product while minimizing the formation of byproducts. For a molecule with multiple functional groups like this compound (a ketone, a hydroxyl group, and an alkene), selective transformations are challenging but essential.

Future research will focus on designing advanced catalytic systems that can target a specific functional group with precision. This includes the use of transition-metal catalysts, such as palladium or ruthenium complexes, for selective hydrogenation reactions. For example, a catalyst could be developed to selectively reduce the carbon-carbon double bond while leaving the ketone and hydroxyl groups intact, or vice-versa. While many documented applications focus on the non-hydroxylated analog, 5-methyl-3-hexen-2-one, these catalytic systems can be adapted. Iron-catalyzed coupling reactions or palladium-catalyzed cross-coupling strategies could also be envisioned for building the carbon framework of the molecule more efficiently.

Table 2: Investigational Catalytic Systems for Selective Transformations

Catalyst Type Target Reaction Potential Outcome
Palladium on Carbon (Pd/C) Selective Hydrogenation Reduction of the C=C double bond without affecting the C=O or -OH groups.
Ruthenium Complexes Asymmetric Hydrogenation Enantioselective reduction of the ketone to form a chiral diol.
Organocatalysts Aldol (B89426) or Michael Reactions Asymmetric C-C bond formation to construct the molecular backbone.

Application in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream, is revolutionizing the synthesis of fine chemicals and pharmaceuticals. This technology offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, improved reproducibility, and seamless scalability.

The application of flow chemistry to the synthesis of this compound is a key future direction. Multi-step syntheses, which are often required for complex molecules, can be streamlined into a single, continuous process, reducing manual handling and reaction times. Automated platforms can precisely control reaction parameters such as temperature, pressure, and reagent stoichiometry, leading to higher yields and purity. While the direct application to this compound is still in development, the successful translation of processes for other chiral ketones to continuous flow systems demonstrates the viability of this approach.

Table 3: Advantages of Flow Chemistry for this compound Synthesis

Feature Benefit
Enhanced Safety Small reaction volumes minimize risks associated with exothermic or hazardous reactions.
Precise Control Automated control over temperature, pressure, and flow rates leads to higher consistency.
Scalability Production can be easily scaled up by running the system for longer periods.

Advanced Spectroscopic Characterization Methods for Reaction Monitoring

To optimize complex chemical reactions, chemists need the ability to monitor their progress in real-time. Process Analytical Technology (PAT) utilizes in-situ spectroscopic methods to provide continuous insight into reaction kinetics, intermediate formation, and product conversion.

For the synthesis and subsequent reactions of this compound, advanced spectroscopic techniques are invaluable. In-situ Fourier-transform infrared (FT-IR) or Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products without the need for sampling. This real-time data allows for precise control over reaction conditions to maximize yield and minimize the formation of side products. Furthermore, techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are crucial for the detailed structural elucidation of the final product and any intermediates. researchgate.net

Table 4: Spectroscopic Methods for Reaction Analysis

Technique Application Information Gained
In-situ FT-IR/Raman Real-time reaction monitoring Concentration of functional groups, reaction kinetics, endpoint detection.
NMR Spectroscopy Structural analysis Detailed molecular structure, stereochemistry, and purity of isolated compounds.
Mass Spectrometry Molecular weight determination Confirmation of molecular formula, identification of intermediates and byproducts. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Hydroxy-3-methyl-5-hexen-2-one, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via ketone functionalization or hydroxylation of pre-existing structures. Key reactions include:

  • Oxidation : Controlled oxidation of allylic alcohols using agents like pyridinium chlorochromate (PCC) under anhydrous conditions to avoid over-oxidation.
  • Reduction : Selective reduction of α,β-unsaturated ketones with NaBH4 or LiAlH4, followed by acid workup to stabilize the hydroxyl group.
  • Substitution : Nucleophilic substitution at the carbonyl group using Grignard reagents, with strict temperature control (-78°C to 0°C) to prevent side reactions.
  • Yield Optimization : Use inert atmospheres (N2/Ar) to stabilize reactive intermediates and monitor reaction progress via TLC or GC-MS .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile derivatives; compare retention indices and fragmentation patterns with reference standards (e.g., NIST database) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry and regioselectivity. For example, the vinyl proton (δ 5.2–5.8 ppm) and hydroxyl proton (δ 1.5–2.5 ppm, broad) are diagnostic .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210–260 nm) for purity assessment. Use acetonitrile/water gradients for optimal resolution .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance), tightly sealed goggles, and lab coats. Avoid latex gloves due to permeability risks .
  • Ventilation : Use fume hoods to prevent inhalation of vapors/aerosols.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent dispersion.
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation or polymerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

  • Methodological Answer :

  • Controlled Replication : Reproduce experiments under standardized conditions (pH, temperature, solvent purity). For example, test solubility in deuterated solvents (DMSO-d6, CDCl3) to avoid batch-to-batch variability .
  • Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition thresholds. Monitor for keto-enol tautomerism via FT-IR (e.g., O-H stretches at 3200–3600 cm⁻¹) .
  • Data Harmonization : Cross-validate results with multiple techniques (e.g., compare HPLC purity data with NMR integration ratios) .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the hydroxyl group using tert-butyldimethylsilyl (TBS) ethers during Grignard reactions to prevent nucleophilic interference .
  • Catalytic Control : Use transition-metal catalysts (e.g., Pd/C or Ru complexes) for selective hydrogenation of the α,β-unsaturated ketone without reducing the hydroxyl group .
  • Reaction Monitoring : Employ in-situ FT-IR or Raman spectroscopy to detect intermediate species and adjust conditions in real time .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental kinetic data from enzyme inhibition assays .
  • Molecular Dynamics (MD) Simulations : Model interactions with protein targets (e.g., cytochrome P450 enzymes) to identify binding motifs and metabolic pathways. Validate with LC-MS/MS metabolite profiling .

Key Considerations for Researchers

  • Contradictory Data : Cross-reference findings with NIST Standard Reference Data and PubChem entries to resolve discrepancies .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates and disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.